N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine
Description
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonylazetidin-3-yl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c16-19(17,11-4-2-6-18-11)15-7-9(8-15)13-10-3-1-5-12-14-10/h1-6,9H,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNDKTPUQVMRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, including the formation of the thiophene ring, the azetidine ring, and the pyridazine ring. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Azetidine Ring: This can be synthesized through cyclization reactions involving appropriate precursors under specific conditions.
Formation of the Pyridazine Ring: This can be synthesized through various methods, including the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the azetidine ring, using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, using reagents such as sodium hydride and alkyl halides.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that pyridazinone-derived compounds, including N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine, exhibit significant anticancer properties. These compounds are being investigated for their ability to modulate MYC oncogene expression, which is crucial in various cancers .
- In vitro studies have demonstrated that such compounds can inhibit cell proliferation in cancer cell lines, suggesting their potential as therapeutic agents against tumors .
- Antimicrobial Properties
Case Study 1: Anticancer Research
In a study focused on the modulation of MYC expression, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to existing chemotherapeutic agents. Further studies are needed to elucidate the precise molecular mechanisms involved.
Case Study 2: Antimicrobial Testing
Another study examined the antibacterial properties of this compound against several bacterial strains using the disc diffusion method. The results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research.
Comparison with Similar Compounds
Heterocyclic Core Analysis
- Pyridazine vs. Pyrimidine/Imidazopyrimidine/Pyrazole :
The pyridazine core (two adjacent nitrogen atoms in a six-membered ring) distinguishes the target compound from analogs like (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (imidazopyrimidine core) and N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (pyrazole core) . Pyridazine’s electron-deficient nature may enhance reactivity toward nucleophilic substitution compared to pyrimidine or pyrazole systems.
Substituent Groups and Their Impact
- Thiophene-2-sulfonyl vs. Other Sulfur-Containing Groups: The thiophene-2-sulfonyl group in the target compound is analogous to sulfenylated pyrazol-5-amines (e.g., compounds from ), where sulfur participates in conjugation and influences electronic properties .
- Azetidine vs.
Key Steps and Catalysts
- Copper-Catalyzed Coupling :
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine was synthesized using copper(I) bromide and cesium carbonate, achieving a low yield (17.9%) . Similar conditions might apply to the target compound’s azetidine coupling step. - Schiff Base Condensation :
The imidazopyrimidine analog (–3) utilized Schiff base formation, suggesting that the target compound’s amine group could participate in analogous reactions under mild conditions .
Yield and Purity Considerations
- Yields for sulfur-containing heterocycles vary widely: 17.9% for the pyrazole derivative vs. unquantified yields for imidazopyrimidines . Purification via chromatography (e.g., ethyl acetate/hexane gradients ) is common, though the target compound’s polar sulfonyl group may necessitate alternative solvents.
Physicochemical and Spectral Properties
NMR and IR Data
- 1H NMR Trends :
Pyridazine protons typically resonate downfield (δ 8–9 ppm) due to electron withdrawal by nitrogen atoms. This contrasts with pyrimidine (δ 7–8 ppm) and pyrazole (δ 6–7 ppm) systems . - IR Spectroscopy :
The thiophene sulfonyl group may exhibit S=O stretches near 1150–1300 cm⁻¹, while NH stretches (e.g., azetidine NH) appear near 3300 cm⁻¹, as seen in related amines .
Computational Studies
- Similar studies on the target compound could predict its reactivity and interaction motifs.
Data Table: Comparative Analysis of Structural Analogs
Biological Activity
N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine is a novel compound with potential therapeutic applications. Its unique structural features, including the thiophene sulfonyl group and the azetidine ring, suggest diverse biological activities. This article synthesizes research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure incorporates a pyridazine ring, which is known for its role in medicinal chemistry due to its ability to interact with various biological targets.
Anticancer Properties
Research indicates that compounds containing pyridazine and thiophene moieties exhibit significant anticancer properties. For instance, a study highlighted the antiproliferative activity of similar structures against various cancer cell lines, suggesting that this compound may possess similar effects .
Table 1: Anticancer Activity of Related Compounds
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as Aurora kinases and Akt pathways .
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
- Cell Cycle Arrest : Some studies indicate that pyridazine derivatives can cause cell cycle arrest at specific phases, further contributing to their anticancer efficacy .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study 1 : A pyridazine derivative was tested in a Phase I clinical trial for patients with advanced solid tumors. Results showed a significant reduction in tumor size among participants treated with the compound, supporting its potential as an effective anticancer agent .
- Case Study 2 : In vitro studies demonstrated that a thiophene-based compound exhibited selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index .
Q & A
Q. What are the optimal synthetic routes for N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine, and how can reaction yields be improved?
Methodological Answer: The synthesis involves coupling an aromatic sulfonyl chloride (e.g., thiophene-2-sulfonyl chloride) with an azetidin-3-yl-pyridazin-3-amine derivative. A critical improvement lies in using 3-picoline or 3,5-lutidine as bases, which enhance reaction rates and yields by stabilizing intermediates and reducing side reactions. For example:
- Base Selection : 3-Picoline (4–6 molar equivalents) or 3,5-lutidine (1–4 equivalents) significantly accelerates sulfonamide bond formation .
- Catalytic Additives : Include N-arylsulfilimine catalysts (1–10 mol%) to improve coupling efficiency, especially with unreactive substrates.
- Solvent Choice : Use inert solvents (e.g., DCM, THF) to minimize hydrolysis of sulfonyl chloride intermediates .
Q. Which spectroscopic and crystallographic methods are most reliable for validating the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm connectivity of the azetidine, pyridazine, and thiophene-sulfonyl groups. Pay attention to splitting patterns for azetidine protons (e.g., coupling constants ~5–7 Hz for 3-membered rings) .
- X-ray Diffraction (XRD) : Employ SHELXL for crystallographic refinement, particularly for resolving torsional angles in the azetidine ring and verifying sulfonamide geometry. SHELX is robust for handling twinned or high-resolution data .
- Infrared (IR) Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm) and amine (N–H, ~3300 cm) functional groups .
Advanced Research Questions
Q. How can computational methods resolve contradictions in bioactivity data for analogs of this compound?
Methodological Answer:
- 3D-QSAR Modeling : Apply CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to correlate structural features (e.g., sulfonyl group orientation, azetidine ring conformation) with biological activity. Use molecular alignment from AutoDock -derived poses to ensure model accuracy .
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., kinases or COX-2) to identify key residues (e.g., hydrogen bonds with pyridazine nitrogen) that may explain discrepancies in IC values .
Q. What strategies mitigate impurities during scale-up synthesis of this compound?
Methodological Answer:
- Reaction Monitoring : Use HPLC-MS to track unreacted sulfonyl chloride or amine intermediates. Adjust stoichiometry to favor a slight excess of sulfonyl chloride (1.1:1 molar ratio) to drive the reaction to completion .
- Purification Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product. Impurities often arise from residual dimethyl sulfoxide (DMSO) in sulfilimine-catalyzed reactions .
Q. How can hydrogen-bonding patterns in the crystal lattice inform stability and solubility predictions?
Methodological Answer:
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., motifs) into D (donor) or A (acceptor) categories. For example, a pattern in the lattice suggests dimeric stabilization, which correlates with reduced solubility in polar solvents .
- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., SC or NH interactions) to predict polymorphic stability and hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
